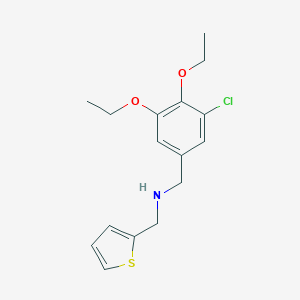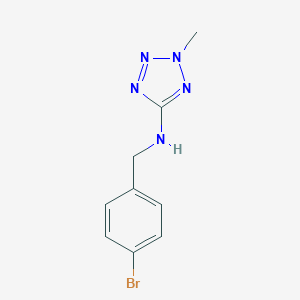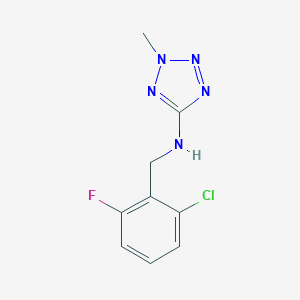
1-(4-Fluorobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)piperidine-4-carboxamide (also known as 4-Fluoropiperidinylcarboxamide or 4-FPPCA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has a fluorobenzoyl group attached to the nitrogen atom of the piperidine ring. The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide and its scientific research applications will be discussed in
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. This compound has been shown to increase dopamine release in the striatum, which is a region of the brain involved in motor control and reward processing.
Biochemical and Physiological Effects
1-(4-Fluorobenzoyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce stereotypic behaviors. It has also been shown to increase dopamine release in the striatum and increase levels of extracellular dopamine in the nucleus accumbens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Fluorobenzoyl)piperidine-4-carboxamide in lab experiments is its ability to modulate the dopamine system in the brain. This makes it a useful tool for investigating the role of dopamine in various neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on 1-(4-Fluorobenzoyl)piperidine-4-carboxamide. One area of research is the investigation of its potential as a treatment for various neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the elucidation of its mechanism of action and the development of more potent and selective compounds that can modulate the dopamine system in a more specific manner.
In conclusion, 1-(4-Fluorobenzoyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to modulate the dopamine system in the brain and has been investigated for its effects on various neurological disorders. Further research is needed to fully understand its mechanism of action and its potential as a treatment for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide involves the reaction of 4-Fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-Fluorobenzoyl)piperidine-4-carboxamide as a white crystalline solid. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
1-(4-Fluorobenzoyl)piperidine-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been investigated for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Propriétés
Formule moléculaire |
C13H15FN2O2 |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
1-(4-fluorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15FN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) |
Clé InChI |
UXWSCSVOTXEZIO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)